molecular formula C4Cl2F6 B11715633 1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene

1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene

Cat. No.: B11715633
M. Wt: 232.94 g/mol
InChI Key: RVRJTLBVIRWMLZ-UHFFFAOYSA-N
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Description

1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is an organofluorine compound with the molecular formula C4H2Cl2F6. This compound is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated hydrocarbon. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene can be synthesized through the fluorination and dehydrohalogenation of 1,1,1,3,3-pentachloropropane . The reaction typically involves the use of hydrogen fluoride as a fluorinating agent under controlled conditions to replace chlorine atoms with fluorine atoms.

Industrial Production Methods

The industrial production of this compound involves large-scale fluorination processes, where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as distillation and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions or amines, can replace chlorine atoms.

    Catalysts: Often used to facilitate the reactions, such as palladium or platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while addition reactions can lead to the formation of various adducts.

Scientific Research Applications

1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:

    Electrophilic Addition: The compound can add to nucleophilic sites in molecules.

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable in specialized industrial and research applications.

Properties

Molecular Formula

C4Cl2F6

Molecular Weight

232.94 g/mol

IUPAC Name

1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene

InChI

InChI=1S/C4Cl2F6/c5-2(6)1(3(7,8)9)4(10,11)12

InChI Key

RVRJTLBVIRWMLZ-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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